

Discovery and Isolation of Tovopyrifolin C from *Calophyllum venulosum*: A Technical Guide

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Compound of Interest

Compound Name: *Tovopyrifolin C*

Cat. No.: B044748

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For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, isolation, and initial biological screening of **Tovopyrifolin C**, a xanthone derivative, from the stem bark of *Calophyllum venulosum*. The information presented is compiled from the primary research conducted by Ahmad Azri Fitri Bin Ismail and colleagues at the Universiti Putra Malaysia.

Extraction and Isolation

The isolation of **Tovopyrifolin C** was achieved through a systematic extraction and chromatographic separation of the stem bark of *Calophyllum venulosum*. The process began with a sequential extraction using solvents of increasing polarity, followed by extensive chromatographic purification of the chloroform extract.

Experimental Protocol: Extraction and Fractionation

- **Plant Material Preparation:** The stem bark of *Calophyllum venulosum* was collected and air-dried. The dried bark was then ground into a fine powder to maximize the surface area for solvent extraction.
- **Sequential Solvent Extraction:** The powdered stem bark was subjected to sequential extraction with n-hexane, chloroform, and methanol. This process separates compounds based on their polarity.

- **Fractionation of the Chloroform Extract:** The crude chloroform extract, which was found to contain **Tovopyrifolin C**, was subjected to further fractionation using vacuum liquid chromatography (VLC) and column chromatography. A gradient of n-hexane and ethyl acetate was used to elute the fractions.
- **Isolation of Tovopyrifolin C:** **Tovopyrifolin C** was isolated from the combined fractions F6-F10 of the chloroform extract through repeated column chromatography. Final purification was achieved using preparative thin-layer chromatography (TLC).

Structural Elucidation

The chemical structure of **Tovopyrifolin C** was determined using a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data for Tovopyrifolin C

Spectroscopic Technique	Observed Data
UV (MeOH) λ_{max} (nm)	245, 262, 314, 355
IR (KBr) ν_{max} (cm^{-1})	3448 (O-H), 1651 (C=O), 1598 (C=C aromatic)
High-Resolution Mass Spectrometry (HRMS)	m/z [M] ⁺ : Calculated for C ₂₃ H ₂₀ O ₆ : 392.1259, Found: 392.1261
¹ H-NMR (CDCl ₃ , 400 MHz) δ (ppm)	13.74 (1H, s, 1-OH), 7.55 (1H, dd, J = 8.0, 1.6 Hz, H-8), 7.33 (1H, t, J = 8.0 Hz, H-7), 7.27 (1H, dd, J = 8.0, 1.6 Hz, H-6), 6.78 (1H, d, J = 9.9 Hz, H-2'), 6.34 (1H, s, H-4), 5.66 (1H, d, J = 9.9 Hz, H-1'), 3.89 (3H, s, 3-OCH ₃), 1.48 (6H, s, H-4', H-5')
¹³ C-NMR (CDCl ₃ , 100 MHz) δ (ppm)	182.4 (C-9), 163.8 (C-1), 161.7 (C-3), 158.1 (C-4a), 155.9 (C-10a), 145.8 (C-5a), 137.9 (C-7), 128.4 (C-2'), 123.6 (C-6), 121.1 (C-8), 115.7 (C-1'), 112.5 (C-8a), 104.0 (C-9a), 98.4 (C-2), 93.6 (C-4), 78.6 (C-3'), 62.1 (3-OCH ₃), 28.5 (C-4', C-5')

Biological Activity Screening

The crude n-hexane, chloroform, and methanol extracts of *Calophyllum venulosum* were screened for their cytotoxic and antimicrobial activities. It is important to note that these preliminary screenings were performed on the crude extracts and not on the isolated **Tovopyrifolin C**.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

- Cell Lines: Human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines were used.
- Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the crude extracts. After a 72-hour incubation period, MTT reagent was added. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The concentration that inhibited 50% of cell growth (IC_{50}) was determined.

Experimental Protocol: Antimicrobial Assay (Disc Diffusion Method)

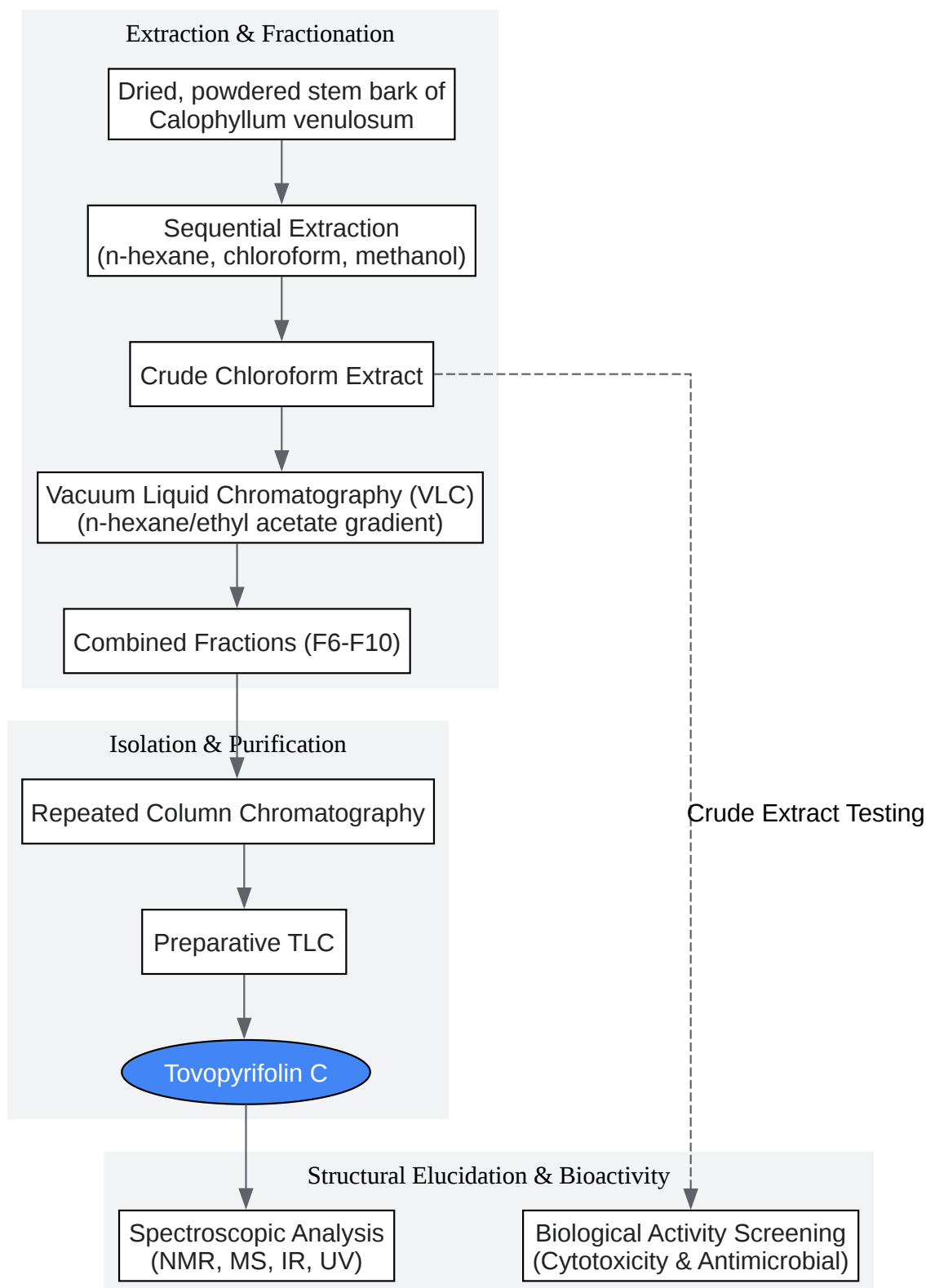
- Microbial Strains: *Staphylococcus aureus*, *Bacillus subtilis*, *Pseudomonas aeruginosa*, and *Escherichia coli*.
- Procedure: Sterile filter paper discs were impregnated with the crude extracts and placed on agar plates inoculated with the test microorganisms. The plates were incubated, and the diameter of the zone of inhibition around each disc was measured.

Biological Activity of *Calophyllum venulosum* Crude Extracts

Extract	Cytotoxicity (IC ₅₀ µg/mL)	Antimicrobial Activity (Zone of Inhibition in mm)
MCF-7	HL-60	
n-Hexane	> 100	> 100
Chloroform	> 100	> 100
Methanol	25.5	30.2

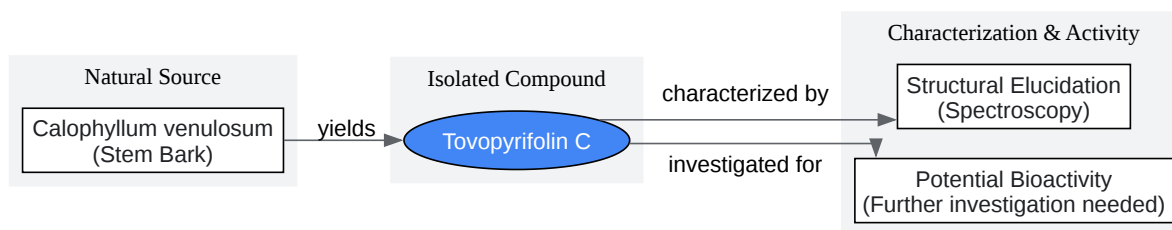
The methanol extract of *Calophyllum venulosum* stem bark exhibited moderate cytotoxic activity against MCF-7 and HL-60 cell lines. However, none of the crude extracts showed any significant antimicrobial activity against the tested bacterial strains. Further studies are required to determine the specific bioactivities of isolated **Tovopyrifolin C**.

Visualized Workflows and Relationships Diagrams



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Caption: Experimental workflow for the isolation and characterization of **Tovopyrifolin C**.



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Caption: Logical relationship from source to potential application of **Tovopyrifolin C**.

- To cite this document: BenchChem. [Discovery and Isolation of Tovopyrifolin C from Calophyllum venulosum: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044748#tovopyrifolin-c-discovery-and-isolation-from-calophyllum-venulosum>]

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